molecular formula C18H18Cl4NO4P B6074279 3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline

3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline

Cat. No.: B6074279
M. Wt: 485.1 g/mol
InChI Key: ZDZLPMXHEMRSTA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline is a complex organic compound characterized by multiple chlorine substitutions and a phospholan ring

Properties

IUPAC Name

3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl4NO4P/c1-9-10(2)27-28(24,26-9)18(23-12-4-5-14(20)15(21)8-12)13-6-11(19)7-16(22)17(13)25-3/h4-10,18,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLPMXHEMRSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OP(=O)(O1)C(C2=C(C(=CC(=C2)Cl)Cl)OC)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl4NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxy groups.

    Reduction: Reduction reactions can target the nitro groups if present in intermediates.

    Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline has several applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substitutions and phospholan ring contribute to its binding affinity and specificity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A simpler analog with fewer substitutions.

    3,5-Dichloro-2-methoxyaniline: Lacks the phospholan ring.

    4,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan: Contains the phospholan ring but lacks the aromatic substitutions.

Uniqueness

The uniqueness of 3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)-(4,5-dimethyl-2-oxo-1,3,2lambda5-dioxaphospholan-2-yl)methyl]aniline lies in its combination of multiple chlorine substitutions, a methoxy group, and a phospholan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

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